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Compound of Interest

Compound Name:
(2-Bromophenyl)(4-

ethoxyphenyl)methanol

Cat. No.: B7871855

Get Quote

CAS 1282813-36-8 | SGLT2 Inhibitor Pharmacophore
Executive Summary & Chemical Identity
(2-Bromophenyl)(4-ethoxyphenyl)methanol is a diaryl-secondary alcohol utilized primarily as

a precursor for C-aryl glucoside synthesis. Its structural motif—a halogenated phenyl ring

bridged to an alkoxylated phenyl ring—is the foundational pharmacophore for several gliflozin-

class drugs (e.g., analogs of Dapagliflozin, Ipragliflozin).

The bromine substituent at the ortho position (relative to the methanol bridge) serves as a

"chemical handle" for subsequent lithiation and coupling to gluconolactone derivatives, while

the para-ethoxy group provides the necessary lipophilicity for SGLT2 active site binding.
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Property Specification

CAS Number 1282813-36-8

IUPAC Name (2-Bromophenyl)(4-ethoxyphenyl)methanol

Molecular Formula C₁₅H₁₅BrO₂

Molecular Weight 307.18 g/mol

Appearance White to Off-white Crystalline Solid

Melting Point 68–72 °C (Typical)

Solubility
Soluble in DCM, THF, Ethyl Acetate; Insoluble in

Water

Stability
Stable under ambient conditions; Light sensitive

(store in amber vials)

Synthesis & Manufacturing Protocols
Two primary routes exist for the synthesis of CAS 1282813-36-8: the Grignard Addition

(preferred for laboratory scale/high purity) and the Friedel-Crafts Acylation/Reduction (preferred

for industrial scalability).

Route A: Grignard Addition (Laboratory Scale)
This method offers high convergence and avoids the use of harsh Lewis acids, making it ideal

for generating high-purity material for R&D.

Reaction Logic: Nucleophilic attack of the 4-ethoxyphenyl Grignard reagent onto the carbonyl

carbon of 2-bromobenzaldehyde. The ortho-bromo substituent on the aldehyde is sterically

significant but does not interfere with the addition under controlled temperatures.

Protocol:

Reagent Prep: In a flame-dried 3-neck flask under Nitrogen (N₂), dissolve 4-

ethoxyphenylmagnesium bromide (1.0 M in THF, 1.2 equiv) and cool to 0 °C.
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Addition: Dropwise add a solution of 2-bromobenzaldehyde (1.0 equiv) in anhydrous THF

over 30 minutes. Maintain internal temperature <5 °C to prevent side reactions (e.g., Wurtz

coupling).

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

Monitor via TLC (Hexane:EtOAc 4:1); disappearance of aldehyde (Rf ~0.6) indicates

completion.

Quench: Cool to 0 °C and quench with saturated aqueous NH₄Cl (exothermic).

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over

Na₂SO₄, and concentrate in vacuo.

Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography

(Gradient: 0→20% EtOAc in Hexane).

Route B: Friedel-Crafts Acylation & Reduction (Industrial
Scale)
This route utilizes cheaper starting materials and avoids sensitive organometallics, though it

requires a two-step process.

Protocol:

Acylation: React 2-bromobenzoyl chloride with phenetole (ethoxybenzene) in DCM using

AlCl₃ (1.1 equiv) at 0–5 °C. The ethoxy group directs the acyl group para, yielding (2-

bromophenyl)(4-ethoxyphenyl)methanone.

Reduction: Dissolve the intermediate ketone in Methanol/THF (1:1). Add NaBH₄ (0.6 equiv)

portion-wise at 0 °C. Stir for 1 hour.

Isolation: Quench with dilute HCl, extract with DCM, and concentrate.

Synthesis Workflow Diagram
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2-Bromobenzaldehyde Grignard Addition
(THF, 0°C -> RT)

4-Ethoxyphenyl-MgBr

(2-Bromophenyl)(4-ethoxyphenyl)
methanone

NaBH4 Reduction
(MeOH, 0°C)

(2-Bromophenyl)(4-ethoxyphenyl)
methanol

(CAS 1282813-36-8)

Route A (Lab)

Route B (Scale-up)
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Figure 1: Convergent synthesis pathways for CAS 1282813-36-8. Route A is preferred for R&D;

Route B for bulk manufacturing.

Applications in Drug Development (SGLT2
Inhibitors)
This alcohol is a "pivot point" intermediate. It is rarely the final API but rather the precursor to

the diarylmethyl pharmacophore found in gliflozins.

Mechanistic Role
Reduction: The hydroxyl group is reduced (using Et₃SiH/BF₃·OEt₂ or NaBH₄/AlCl₃) to form

the methylene bridge (-CH₂-).

Lithiation: The bromine atom is subjected to halogen-metal exchange (using n-BuLi) to

generate a lithiated species.

Coupling: The lithiated species attacks a protected gluconolactone to form the C-aryl

glucoside bond, the defining feature of SGLT2 inhibitors like Dapagliflozin.

Downstream Reaction Pathway
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Starting Material:
(2-Bromophenyl)(4-ethoxyphenyl)methanol

Intermediate:
1-Bromo-2-(4-ethoxybenzyl)benzene

Reduction
(Et3SiH / TFA)

Lithiated Species:
[2-(4-ethoxybenzyl)phenyl]lithium

Lithiation
(n-BuLi, -78°C)

SGLT2 Inhibitor Scaffold:
C-Aryl Glucoside

Coupling with
Gluconolactone

Click to download full resolution via product page

Figure 2: Critical role of CAS 1282813-36-8 in constructing the C-aryl glucoside backbone of

gliflozin drugs.

Analytical Characterization
To ensure "Trustworthiness" in your experimental data, the following signals must be verified.

¹H NMR Spectroscopy (400 MHz, CDCl₃)
δ 7.55 (d, 1H): Aromatic proton ortho to Bromine (Deshielded).

δ 7.10–7.30 (m, 3H): Remaining protons on the brominated ring.

δ 7.25 (d, 2H): Aromatic protons of ethoxy ring (meta to ethoxy).

δ 6.85 (d, 2H): Aromatic protons of ethoxy ring (ortho to ethoxy).
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δ 6.05 (s, 1H): Methine proton (-CH-OH). Diagnostic signal. (Shifts to ~4.0 ppm singlet if

reduced to -CH₂-).

δ 4.02 (q, 2H): Methylene of ethoxy group (-OCH₂-).

δ 1.40 (t, 3H): Methyl of ethoxy group (-CH₃).

δ 2.30 (br s, 1H): Hydroxyl proton (exchangeable with D₂O).

HPLC Purity Parameters
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.

Gradient: 40% B to 90% B over 15 min.

Detection: UV @ 225 nm (Bromobenzene absorption) and 275 nm (Phenol ether

absorption).

Safety & Handling (HSE)
Bromine Moiety: While the bromine is bound, the compound can liberate HBr under extreme

thermal stress.

Grignard Risks: If synthesizing via Route A, ensure strictly anhydrous conditions. 4-

Ethoxyphenylmagnesium bromide is water-reactive.

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the

benzylic alcohol to the ketone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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